N1-(Pyrazin-2-yl)ethane-1,2-diamine
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Overview
Description
N1-(Pyrazin-2-yl)ethane-1,2-diamine: is an organic compound with the molecular formula C6H10N4 It is characterized by the presence of a pyrazine ring attached to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N1-(Pyrazin-2-yl)ethane-1,2-diamine typically begins with pyrazine and ethane-1,2-diamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of pyrazine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-(Pyrazin-2-yl)ethane-1,2-diamine can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride.
Scientific Research Applications
Chemistry: N1-(Pyrazin-2-yl)ethane-1,2-diamine is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to bind to specific enzymes makes it a candidate for drug development.
Medicine: this compound is explored for its therapeutic potential, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(Pyrazin-2-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The pyrazine ring and ethane-1,2-diamine moiety enable it to form stable complexes with metal ions, which can modulate the activity of enzymes. This interaction can inhibit or activate specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
N1-(Pyridin-2-yl)ethane-1,2-diamine: Similar structure but with a pyridine ring instead of a pyrazine ring.
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: Contains additional methyl groups on the ethane-1,2-diamine moiety.
N1-(Pyrimidin-2-yl)ethane-1,2-diamine: Features a pyrimidine ring instead of a pyrazine ring.
Uniqueness: N1-(Pyrazin-2-yl)ethane-1,2-diamine is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with metal ions or enzymes.
Properties
IUPAC Name |
N'-pyrazin-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-1-2-9-6-5-8-3-4-10-6/h3-5H,1-2,7H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRWWCJMOHMXHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588031 |
Source
|
Record name | N~1~-(Pyrazin-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440102-26-1 |
Source
|
Record name | N~1~-(Pyrazin-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-aminoethyl)pyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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